molecular formula C23H25BrN2O B4327587 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide

Cat. No.: B4327587
M. Wt: 425.4 g/mol
InChI Key: NMYYXEBZXDEMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide is a synthetic organic compound with a molecular formula of C15H15BrN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core is synthesized through a series of reactions starting from simple hydrocarbons.

    Bromination: The adamantane core is then brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom.

    Coupling with Pyridine Derivative: The brominated adamantane is coupled with a pyridine derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
  • 4-(Bromomethyl)pyridine
  • 4-bromo-1-(pyridin-3-ylmethyl)-1H-pyrazole

Uniqueness

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide stands out due to its unique adamantane structure, which imparts specific physical and chemical properties. This structure can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O/c24-23-13-18-10-19(14-23)12-22(11-18,15-23)21(27)26-20-3-1-16(2-4-20)9-17-5-7-25-8-6-17/h1-8,18-19H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYYXEBZXDEMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide
Reactant of Route 3
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide
Reactant of Route 5
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.